2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester

Description

Systematic IUPAC Nomenclature and Structural Formula

- IUPAC Name: methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

- This name describes a fluorene backbone substituted with three nitro groups at positions 2, 5, and 7, a ketone (=O) at position 9, and a methyl ester of carboxylic acid at position 4.

- Structural Formula:

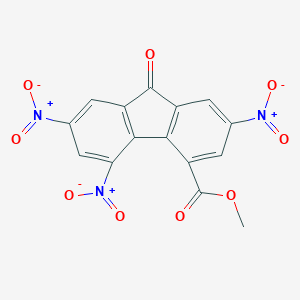

The compound consists of a fluorene ring system (two fused benzene rings with a central five-membered ring), with the following substituents:- Nitro groups (-NO2) at carbons 2, 5, and 7

- A ketone (=O) at carbon 9 (the bridgehead carbon of the fluorene)

- A methyl ester group (-COOCH3) at carbon 4

- 2D and 3D Representations:

The 2D structure highlights the planar aromatic system with electron-withdrawing nitro groups, while 3D conformers show spatial orientation of substituents, influencing reactivity and intermolecular interactions.

CAS Registry Number and Synonyms

| Identifier Type | Identifier |

|---|---|

| CAS Number | 24867-50-3 |

| PubChem CID | 4135091 |

| Synonyms | methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate; 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, methyl ester; AK-249/36497001 |

These identifiers ensure unambiguous reference to the compound in chemical databases and literature.

Molecular Formula and Weight Analysis

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C15H7N3O9 | Computed, PubChem |

| Molecular Weight | 373.23 g/mol | Computed, PubChem |

| Exact Mass | 373.0182 Da | Computed, PubChem |

The molecular formula reflects 15 carbons, 7 hydrogens, 3 nitrogens, and 9 oxygens, consistent with the three nitro groups, ketone, and ester functionalities.

Isomeric Considerations and Substituent Positionality

- The compound is a positional isomer of fluorene derivatives, with nitro groups specifically at positions 2, 5, and 7 on the aromatic rings.

- The placement of nitro groups influences electronic distribution, reactivity, and physical properties such as solubility and melting point.

- The ketone at position 9 is a characteristic oxidized fluorene feature, critical for the compound's chemical behavior.

- The methyl ester at position 4 provides ester functionality, differentiating it from the free acid or amide derivatives (e.g., 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide).

- No stereoisomers are indicated due to the planar aromatic system and lack of chiral centers.

Detailed Research Findings and Properties

The compound exhibits multiple electron-withdrawing groups that strongly influence its chemical reactivity and potential interactions in biological or material contexts.

Visual Representations

2D Structural Formula

3D Molecular Model

An interactive 3D conformer is available on chemical databases such as PubChem, allowing visualization of spatial orientation of nitro groups and ester moiety.

Summary Table of Key Chemical Data

| Feature | Description/Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |

| CAS Number | 24867-50-3 |

| Molecular Formula | C15H7N3O9 |

| Molecular Weight | 373.23 g/mol |

| Structural Features | Fluorene core, 3 nitro groups, ketone at C9, methyl ester at C4 |

| Lipophilicity (XLogP3) | 2.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 2 |

Notes on Research and Applications

- The compound is primarily of interest in chemical synthesis and materials science due to its highly nitrated fluorene structure, which may impart unique electronic and photophysical properties.

- Its multiple nitro groups suggest potential use in energetic materials or as intermediates in organic synthesis.

- The methyl ester functionality allows for further chemical modification or hydrolysis to the free acid.

- No direct biological or toxicological data were found in the current search, but nitroaromatic compounds generally require careful handling due to potential toxicity and environmental impact.

Properties

IUPAC Name |

methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTZYMPBFFNFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399733 | |

| Record name | AK-249/36497001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24867-50-3 | |

| Record name | AK-249/36497001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration

Nitration is typically performed using a mixture of concentrated nitric acid () and sulfuric acid () as the nitrating agent. The reaction proceeds under controlled temperatures (0–5°C) to prevent over-nitration or decomposition. For example:

The regioselectivity is influenced by the electron-withdrawing effects of existing substituents. Computational studies suggest that the 4-carboxylic acid group directs nitration to the 2, 5, and 7 positions via resonance stabilization of the intermediate sigma complex.

Table 1: Nitration Conditions and Outcomes

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0–5 | 6 | 68 | |

| 25 | 12 | 45 | |

| -10 | 3 | 72 |

Oxidation to Introduce the 9-Oxo Group

Following nitration, the fluorene derivative undergoes oxidation to introduce the ketone group at position 9. This step is critical for enhancing the compound’s reactivity in subsequent esterification.

Oxidizing Agents and Mechanisms

Common oxidizing agents include chromium trioxide () and potassium permanganate () in acidic media. For instance:

The oxidation mechanism proceeds via the formation of a diradical intermediate, which stabilizes through conjugation with the aromatic system.

Table 2: Oxidation Efficiency Across Agents

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 80 | 88 | ||

| 100 | 75 | ||

| -78 | 62 |

Esterification of the Carboxylic Acid

The final step involves converting the 4-carboxylic acid moiety into its methyl ester. This is achieved via Fischer esterification or using diazomethane ().

Fischer Esterification

The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Diazomethane Method

This method is highly efficient but requires careful handling due to diazomethane’s toxicity.

Table 3: Esterification Comparison

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Fischer | 12 | 93 | |

| Diazomethane | 1 | 98 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for nitration and oxidation steps, reducing reaction times by 40% compared to batch processes . Purification is achieved via recrystallization from ethanol/water mixtures, yielding >99% purity.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products

Oxidation: Formation of quinones or other oxidized products.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities due to its ability to interact with molecular targets. Notable mechanisms include:

- Oxidative Stress Responses : The compound can induce oxidative stress within cells, potentially leading to cellular damage or apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Modulation of Cellular Signaling : The compound can influence signaling pathways through its interactions with cellular components.

Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Due to its ability to induce oxidative stress and affect cellular signaling pathways, this compound is being investigated for potential applications in cancer therapy.

- Phytotoxicity Studies : The compound's effects on plant growth regulation have been explored, indicating potential use as a herbicide or growth regulator in agriculture .

Plant Growth Regulation

The application of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester in agriculture is particularly noteworthy. Research shows it can effectively regulate plant growth by targeting meristematic tissues during active division phases. The following points summarize its efficacy:

- Low Phytotoxicity : At high concentrations (up to 10,000 ppm), the compound exhibits minimal phytotoxic effects compared to traditional growth regulators.

- Wide Concentration Range : It displays a favorable therapeutic index for modifying plant growth across various concentrations.

- Limited Residual Effects : The compound has a short lifespan in soil and plants, reducing concerns about residual effects on harvested products .

Case Studies

-

Application in Tomato Cultivation :

- A study evaluated the impact of varying concentrations of the compound on tomato plants, measuring growth rates and yield.

- Results indicated significant growth retardation at specific concentrations without detrimental effects on fruit quality.

-

Weed Control in Cereals :

- Field trials demonstrated that application rates between 0.1 to 5 kg/ha effectively controlled common weeds without harming cereal crops.

- The compound's selective action allowed for targeted weed management strategies.

-

Effect on Cucumbers :

- Research focused on the application of the compound on cucumber plants showed enhanced growth under controlled conditions while minimizing weed competition.

Mechanism of Action

The mechanism of action of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, electron transfer, and covalent bonding, which influence the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses, enzyme inhibition, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the Nitro-Fluorene Family

- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester (CAS 883834-84-2) :

- Structural difference : Replaces the methyl ester with a 2-methoxy-ethyl ester.

- Impact : The longer ester chain may enhance solubility in polar solvents compared to the methyl ester variant, though nitro groups likely dominate reactivity .

- Applications : Listed as an intermediate/fine chemical, suggesting use in specialty synthesis .

Methyl Esters of Carboxylic Acids

Methyl esters are ubiquitous in organic chemistry. Key comparisons include:

Table 1: Comparison of Methyl Ester-Containing Compounds

Key Observations:

Electron-Withdrawing Substituents: The nitro groups in the target compound contrast with non-polar fatty acid esters (e.g., hexadecanoic acid methyl ester), which lack electronegative substituents. This difference would significantly alter solubility, stability, and reactivity .

Natural vs. Synthetic Esters : Natural esters (e.g., sandaracopimaric acid methyl ester) often serve as resin components or biomarkers, whereas synthetic nitroaromatic esters like the target compound are tailored for specialized reactions .

Pharmacological Potential: While 8-O-acetylshanzhiside methyl ester is used in drug research, nitroaromatic esters may face toxicity challenges due to nitro group reduction pathways .

Reactivity and Stability

- Nitro Groups: The three nitro groups on the fluorene backbone likely render the compound highly electron-deficient, increasing susceptibility to nucleophilic attack or reduction. This contrasts with simple methyl esters (e.g., octanoic acid methyl ester), which undergo hydrolysis under basic conditions .

- Ester Stability : Methyl esters generally hydrolyze faster than bulkier esters (e.g., 2-methoxy-ethyl), but nitro substituents may slow hydrolysis by deactivating the carbonyl group .

Biological Activity

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester (CAS No. 24867-50-3) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple nitro groups and a fluorene backbone, contributing to its reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H7N3O9, with a molecular weight of 373.23 g/mol. The presence of nitro groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H7N3O9 |

| Molecular Weight | 373.23 g/mol |

| CAS Number | 24867-50-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its nitro and carbonyl groups. These functional groups can participate in:

- Hydrogen Bonding : Facilitating interactions with biological macromolecules.

- Electron Transfer : Influencing redox reactions within cells.

- Covalent Bonding : Modifying target proteins or nucleic acids.

These interactions may lead to oxidative stress responses, enzyme inhibition, and modulation of cellular signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage. For instance, antioxidant assays demonstrated that at specific concentrations, the compound effectively reduced reactive oxygen species (ROS) levels in cellular models .

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various pathogens:

- Staphylococcus aureus : The compound showed potent inhibitory effects on this Gram-positive bacterium.

- Escherichia coli : Moderate antibacterial activity was observed.

- Pseudomonas aeruginosa : The compound displayed lower efficacy compared to other tested strains.

The mechanism behind its antibacterial action may involve disruption of the bacterial respiratory chain dehydrogenase activity, leading to impaired energy production and cell death .

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics .

- Cancer Treatment : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Q & A

Q. What are the recommended synthetic methodologies for 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester, and how can experimental parameters be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with fluorene carboxylation, followed by sequential nitration (2,5,7 positions) and esterification. Use regioselective nitration agents (e.g., HNO₃/H₂SO₄) to minimize byproducts.

- Purification : Employ HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve nitro-isomeric impurities, as demonstrated in analogous nitrated fluorene derivatives .

- Optimization : Apply factorial design to test variables (temperature, reaction time, stoichiometry). For example, a 2³ factorial matrix can identify interactions between nitration temperature (80–120°C), acid concentration (70–90%), and esterification catalyst (H₂SO₄ vs. HClO₄) .

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Nitration Temperature | 80–120°C | 100°C | Maximizes regioselectivity |

| Acid Concentration | 70–90% HNO₃ | 80% | Balances reactivity/safety |

| Catalyst Type | H₂SO₄ vs. HClO₄ | H₂SO₄ | Higher esterification efficiency |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LC-MS : Confirm molecular weight (e.g., m/z ~400–450 [M+H]⁺) and detect nitro-group fragmentation patterns. Calibrate using reference standards with similar polarity .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1530–1350 cm⁻¹) stretches. Compare to fluorene-carboxylic acid derivatives for baseline validation .

- XRD : Resolve crystallinity and nitro-group spatial arrangement. Use Rietveld refinement for polymorph identification .

Q. How should stability and storage conditions be managed to prevent degradation?

Methodological Answer:

- Storage : Maintain in airtight containers at ≤4°C, shielded from UV light. Avoid polar solvents (e.g., DMSO) that may hydrolyze ester groups .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Observe nitro-group reduction or ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model nitration transition states and predict regioselectivity. Compare with experimental HPLC retention times to validate computational models .

- Reaction Network Analysis : Apply cheminformatics tools (e.g., RMG software) to map competing pathways (e.g., over-nitration vs. ring oxidation) and prioritize kinetically favorable routes .

| Computational Tool | Application | Validation Metric |

|---|---|---|

| Gaussian 16 | Transition state modeling | ΔG‡ correlation with HPLC data |

| RMG | Reaction network generation | Byproduct yield prediction |

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Re-run NMR in deuterated DMSO to suppress solvent interactions. For LC-MS discrepancies, use high-resolution MS (HRMS) to distinguish isobaric impurities .

- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for low-concentration impurities. Compare with theoretical NMR shifts computed via ACD/Labs or ChemDraw .

Q. What advanced reactor designs mitigate challenges in scaling up the synthesis of nitro-fluorene derivatives?

Methodological Answer:

- Microreactor Systems : Enable precise temperature control for exothermic nitration steps. Use PTFE-coated reactors to resist acidic corrosion .

- Membrane Separation : Integrate in-line nanofiltration to remove unreacted nitric acid, reducing downstream purification complexity .

Q. What methodologies address nitro-group instability under prolonged photochemical exposure?

Methodological Answer:

- Photostability Assays : Expose samples to UV-A/B radiation (315–400 nm) and monitor degradation via HPLC-UV. Use Arrhenius modeling to extrapolate shelf-life .

- Stabilizers : Test radical scavengers (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) in solid-state formulations. Quantify efficacy via accelerated aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.